molecular formula C21H22N4O4 B2489555 (4-(2,3-Dimethoxybenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone CAS No. 1396564-31-0

(4-(2,3-Dimethoxybenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone

Cat. No. B2489555
M. Wt: 394.431
InChI Key: YUNNMZGCTISOTO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic molecules like this typically involves multi-step chemical reactions, starting from simpler precursor molecules. While specific synthesis details for this compound are not directly available, analogous compounds are often synthesized through reactions involving the formation of pyrazole and piperazine derivatives, followed by coupling reactions with appropriate methanone derivatives to achieve the final structure. For instance, the synthesis of pyrazole carboxamide derivatives containing a piperazine moiety involves IR, 1H NMR, and HRMS spectroscopy for structure confirmation (Lv et al., 2013).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple heteroatoms (N, O) within the piperazine, pyrazolo[1,5-a]pyridine, and methanone frameworks, contributing to the molecule's chemical reactivity and interaction potential. X-ray crystallography is a common method used for structural characterization, providing insights into the compound's conformation and molecular geometry. An example includes the structural exploration of similar bioactive heterocycles through X-ray diffraction studies (Prasad et al., 2018).

Chemical Reactions and Properties

This compound's chemical reactions and properties can be influenced by the functional groups present. The piperazine moiety contributes basicity, enabling reactions such as alkylation or acylation. The pyrazolo[1,5-a]pyridine section may engage in nucleophilic substitution reactions. The overall reactivity pattern of such molecules can include ligand exchange processes, contributing to their biological activity. For example, a study on novel pyrazole derivatives highlighted their antimicrobial and anticancer potential, demonstrating the chemical reactivity's role in biological applications (Hafez et al., 2016).

Physical Properties Analysis

The physical properties of this compound, such as melting point, solubility, and crystalline form, are determined by its molecular structure. These properties are crucial for the compound's application in drug formulation, affecting its stability, delivery, and bioavailability. Analytical techniques like Differential Scanning Calorimetry (DSC) and solubility studies in various solvents can provide this information. For instance, the synthesis and crystal structure of related compounds have been studied to understand their solid-state properties and solubility (Cao et al., 2010).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety precautions should be taken when handling this compound, including the use of personal protective equipment and working in a well-ventilated area .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in medicine or materials science. Further studies could also investigate its synthesis, properties, and reactivity in more detail .

properties

IUPAC Name

(2,3-dimethoxyphenyl)-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4/c1-28-18-8-5-6-15(19(18)29-2)20(26)23-10-12-24(13-11-23)21(27)16-14-22-25-9-4-3-7-17(16)25/h3-9,14H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNNMZGCTISOTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C(=O)C3=C4C=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(2,3-Dimethoxybenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone

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